N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide
Description
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The general structure of carbamothioyl-aryl-2-carboxamide includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-11-7-5-10(6-8-11)15-14(20)16-13(17)12-4-3-9-19-12/h3-9H,2H2,1H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDXUULNGFDWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970103 | |
| Record name | N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54780-06-2 | |
| Record name | MLS000756487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide can be achieved through a one-pot strategy. This method involves the reaction of furan-2-carbonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in moderate to excellent yields (56–85%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives .
Scientific Research Applications
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown significant anti-microbial activity against various bacterial and fungal strains.
Industry: It can be used in the development of new antimicrobial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-cancer effects by inducing apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the growth of microbial cells by interfering with their cell wall synthesis and other vital processes .
Comparison with Similar Compounds
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has similar anti-microbial and anti-cancer properties but differs in its chemical structure, containing a thiophene ring instead of a furan ring.
N-(4-bromophenyl)furan-2-carboxamide: This compound also exhibits significant biological activities but has a bromine substituent on the phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
